molecular formula C10H7ClO3 B13172552 3-Chloro-5-methyl-1-benzofuran-2-carboxylic acid

3-Chloro-5-methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B13172552
M. Wt: 210.61 g/mol
InChI Key: YPVMIBYVCKYRGL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methyl-1-benzofuran-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions typically yield biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-5-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific biological activity being investigated. For example, its anti-tumor activity may involve the inhibition of specific enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-methyl-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chloro and methyl groups can enhance its biological activity compared to other benzofuran derivatives .

Properties

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

3-chloro-5-methyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C10H7ClO3/c1-5-2-3-7-6(4-5)8(11)9(14-7)10(12)13/h2-4H,1H3,(H,12,13)

InChI Key

YPVMIBYVCKYRGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2Cl)C(=O)O

Origin of Product

United States

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